1-Oxo-1-phenylpropan-2-yl 4-[(2-methylphenyl)amino]-4-oxobutanoate
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Overview
Description
1-OXO-1-PHENYLPROPAN-2-YL 3-[(2-METHYLPHENYL)CARBAMOYL]PROPANOATE is a complex organic compound with potential applications in various scientific fields. This compound is known for its unique chemical structure, which includes both phenyl and carbamoyl groups, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-OXO-1-PHENYLPROPAN-2-YL 3-[(2-METHYLPHENYL)CARBAMOYL]PROPANOATE typically involves multi-step organic reactions. One common method includes the reaction of 1-oxo-1-phenylpropan-2-yl chloride with 3-[(2-methylphenyl)carbamoyl]propanoic acid under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane. The mixture is stirred at room temperature for several hours to ensure complete reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated reactors and continuous flow systems. Quality control measures are implemented to ensure the consistency and safety of the final product.
Chemical Reactions Analysis
Types of Reactions
1-OXO-1-PHENYLPROPAN-2-YL 3-[(2-METHYLPHENYL)CARBAMOYL]PROPANOATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the carbamoyl group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted carbamoyl derivatives.
Scientific Research Applications
1-OXO-1-PHENYLPROPAN-2-YL 3-[(2-METHYLPHENYL)CARBAMOYL]PROPANOATE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antiviral and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-OXO-1-PHENYLPROPAN-2-YL 3-[(2-METHYLPHENYL)CARBAMOYL]PROPANOATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in viral replication or cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
- 1-(1-Oxo-1-phenylpropan-2-yl)pyrrolidine-2,5-dione
- 1-oxo-1-phenylpropan-2-yl (E)-3-(3-methoxyphenyl)acrylate
Uniqueness
1-OXO-1-PHENYLPROPAN-2-YL 3-[(2-METHYLPHENYL)CARBAMOYL]PROPANOATE is unique due to its specific combination of phenyl and carbamoyl groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C20H21NO4 |
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Molecular Weight |
339.4 g/mol |
IUPAC Name |
(1-oxo-1-phenylpropan-2-yl) 4-(2-methylanilino)-4-oxobutanoate |
InChI |
InChI=1S/C20H21NO4/c1-14-8-6-7-11-17(14)21-18(22)12-13-19(23)25-15(2)20(24)16-9-4-3-5-10-16/h3-11,15H,12-13H2,1-2H3,(H,21,22) |
InChI Key |
SHZGXUXAQCHGGP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CCC(=O)OC(C)C(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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